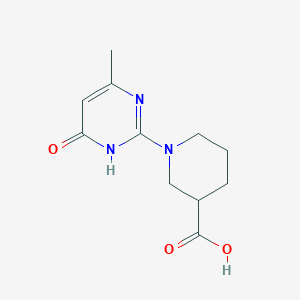

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid

概要

説明

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15N3O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-hydroxy-6-methylpyrimidine with piperidine-3-carboxylic acid in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications .

化学反応の分析

Substitution Reactions

The pyrimidine ring and hydroxyl group are key sites for nucleophilic and electrophilic substitutions:

Pyrimidine Ring Functionalization

-

Chloro-substitution : Reaction with POCl₃ or SOCl₂ converts the hydroxyl group to a chloropyrimidine derivative, enhancing reactivity for further cross-coupling reactions .

-

Amination : Treatment with ammonia or primary amines under heating (110–140°C) replaces the hydroxyl group with amine functionalities, forming intermediates for drug candidates .

Piperidine Modifications

-

The piperidine nitrogen can undergo alkylation or acylation. For example, reaction with acyl chlorides forms amide derivatives, altering solubility and biological activity.

Oxidation and Reduction

Oxidation

-

The hydroxyl group on the pyrimidine ring is oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions, yielding 4-oxo derivatives .

-

The methyl group on the pyrimidine may undergo side-chain oxidation to a carboxylic acid under strong oxidizing agents like K₂Cr₂O₇.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, though this is less common due to steric hindrance from the piperidine group.

Carboxylic Acid Derivatives

The carboxylic acid participates in classical reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | ROH, H₂SO₄ (Fischer-Speier) | Piperidine-3-carboxylic acid ester |

| Amidation | SOCl₂ followed by RNH₂ | Piperidine-3-carboxamide derivatives |

| Salt Formation | NaOH or KOH | Water-soluble carboxylate salts |

These derivatives are pivotal for tuning pharmacokinetic properties .

Cyclization and Condensation

The compound serves as a precursor in heterocycle synthesis:

-

Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) under reflux to form imine-linked macrocycles, which are explored for metal coordination .

-

Pyrimido-Pyrimidine Systems : Heating with formamide or phenyl isocyanate (120–160°C) induces cyclization, generating fused bicyclic structures (e.g., pyrimido[4,5-d]pyrimidines) .

Comparative Reactivity

Key differences from analogs are highlighted below:

Reaction Mechanisms and Catalysis

科学的研究の応用

a. Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. The presence of the piperidine group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exhibit antimicrobial effects. Studies have shown that similar pyrimidine derivatives can inhibit bacterial growth, suggesting that 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid may possess similar properties.

b. Neuropharmacological Applications

Piperidine derivatives are known for their neuroactive properties. Compounds containing piperidine have been studied for their potential in treating neurological disorders such as depression and anxiety. The specific configuration of this compound may interact with neurotransmitter systems, providing a basis for further research into its efficacy as a neuropharmaceutical agent.

a. Plant Growth Regulators

Pyrimidine derivatives have been explored as plant growth regulators due to their ability to influence plant metabolism and growth processes. The application of this compound in agricultural settings could enhance crop yields by modulating hormonal pathways in plants, promoting root development and stress resistance.

a. Polymer Chemistry

The compound's unique chemical structure allows for potential applications in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities such as biodegradability or improved thermal stability. Research into the copolymerization of piperidine-based compounds has shown promising results, indicating the potential for innovative materials derived from this compound.

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Piperidine Derivatives: Compounds such as piperidine-3-carboxylic acid and its derivatives share structural similarities with 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid.

Pyrimidine Derivatives: Compounds like 4-hydroxy-6-methylpyrimidine also share structural features with the compound .

Uniqueness: this compound is unique due to its specific combination of piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS Number: 1216234-17-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The structure features a piperidine ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Pharmacological Profile

Recent studies have highlighted various biological activities associated with this compound:

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer properties. For instance, derivatives of pyrimidines have shown significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. In comparative studies, some derivatives demonstrated IC50 values lower than 10 μM, indicating strong efficacy against cancer cells .

2. Antiviral Properties

The compound's structural analogs have been evaluated for antiviral activity, particularly against influenza viruses. Some studies reported a reduction in viral load and improved survival rates in infected animal models, suggesting that similar compounds might possess direct antiviral effects .

3. Safety and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In animal studies, certain derivatives demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety margin for further development .

The mechanisms through which this compound exerts its effects may involve:

1. Enzyme Inhibition

Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival. For example, some studies suggest that they may inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

2. Apoptosis Induction

Induction of apoptosis in cancer cells has been observed with related compounds, potentially through the activation of caspases and disruption of mitochondrial membrane integrity .

Research Findings

| Study | Findings |

|---|---|

| MDPI 2024 | Identified significant anticancer activity with IC50 values < 10 μM against MCF-7 cells. |

| PubChem | Reported favorable pharmacokinetic profiles with good oral bioavailability (31.8%) and clearance rates. |

| ChemDiv | Highlighted safety in toxicity studies with no adverse effects at high doses in mice. |

Case Studies

Several case studies have investigated the biological activity of similar compounds:

Case Study 1: Anticancer Activity

A derivative with structural similarities to this compound was tested on MCF-7 and MDA-MB-231 cells, showing a significant reduction in cell viability and induction of apoptosis .

Case Study 2: Antiviral Efficacy

In a mouse model infected with influenza virus, a structurally related compound demonstrated a more than 2-log reduction in viral load, highlighting its potential as an antiviral agent .

特性

IUPAC Name |

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7-5-9(15)13-11(12-7)14-4-2-3-8(6-14)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSESZCUBSGESJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。